molecular formula C10H10N2S B2504113 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole CAS No. 87215-79-0

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole

Cat. No. B2504113
CAS RN: 87215-79-0
M. Wt: 190.26
InChI Key: LBZLKJGXGZFMDA-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole is a heterocyclic compound that is part of a broader class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]benzimidazole derivatives, including this compound, has been reported through several methods. One approach involves the reaction of hydrazonoyl halides with 2-(methylthio)benzimidazole . Another method includes the reaction of 1,2-dibenzoylbenzimidazole with phosphorus pentasulfide in refluxing toluene . These synthetic routes are crucial for the preparation of these compounds, which can then be further modified to obtain a variety of derivatives with different properties.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring fused to a benzimidazole moiety. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which can impart unique electronic and steric properties to the molecule.

Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-a]benzimidazole derivatives is influenced by the presence of reactive sites within the heterocyclic system. For instance, the sulfur atom in the thiazole ring can participate in cycloaddition reactions, as demonstrated by the synthesis of 1,3-Diphenylthiazolo[3,4-a]benzimidazole, where the thiocarbonyl ylide dipole reacts with alkenes and alkynes . Additionally, the nitrogen atoms in the benzimidazole ring can act as nucleophilic sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]benzimidazole derivatives are influenced by their molecular structure. The absorption spectra of some 6-Hydroxythiazolo[3,2-a]benzimidazoles show characteristic maxima at longer wavelengths in the visible region, with a red shift at higher pH due to the dipolar nature of these compounds . This suggests that the electronic properties of these molecules can be sensitive to environmental conditions, which is an important consideration for their potential applications.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds incorporating 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising broad-spectrum antibacterial and antifungal profiles against various microorganisms, suggesting their potential in developing new antimicrobial agents (Mahmoud et al., 2013). Additionally, the immunostimulatory activity of related compounds has been explored in tumorous and non-tumorous systems, highlighting their potential in enhancing anti-tumor immunity (Tagliabue et al., 1978).

Cell Cycle Disruption and Apoptotic Activity

Derivatives of this compound, such as 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, have demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cells. These findings suggest their potential use in cancer therapy, particularly in disrupting cell cycle progression and inducing cancer cell death (Sarhan et al., 2010).

Synthesis of Novel Compounds for Biological Applications

The chemical versatility of this compound allows for the synthesis of various novel compounds with potential biological applications. For instance, the synthesis of new thiazolopyrimidines and their evaluation as antimicrobial and antitumor agents highlight the compound's utility in medicinal chemistry (Said et al., 2004). Furthermore, the development of derivatives based on the thiazolo[3,2-a]benzimidazole moiety for targeting bacterial and fungal species demonstrates its application in discovering new antimicrobial agents (Hamdy et al., 2007).

Future Directions

The future directions for “2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole” could involve further exploration of its potential as a carbonic anhydrase inhibitor for cancer therapy . Additionally, its strong electron-donating properties could be exploited for applications in n-type doping .

properties

IUPAC Name

2-methyl-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZLKJGXGZFMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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